GSK269962A

Description

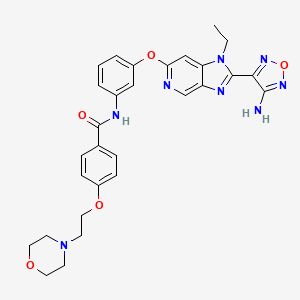

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNFNXUCOWYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582496 | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850664-21-0, 925213-63-4 | |

| Record name | GSK-269962A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-269962A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-269962A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The ROCK Inhibitor GSK269962A: A Comprehensive Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GSK269962A, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibition in various disease contexts, including cancer and cardiovascular disorders.

Core Mechanism of Action: Potent and Selective ROCK Inhibition

This compound is a small molecule inhibitor that targets the ATP-binding site of the Rho-associated protein kinases, ROCK1 and ROCK2. These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a central role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation. By competitively inhibiting ATP binding, this compound effectively blocks the phosphorylation of downstream ROCK substrates, leading to the modulation of these cellular processes.

The inhibitory potency of this compound has been quantified in cell-free kinase assays, demonstrating high affinity for both ROCK isoforms.

| Target | IC50 (nM) |

| ROCK1 | 1.6[1][2] |

| ROCK2 | 4[1][2] |

| Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2. |

This compound exhibits significant selectivity for ROCK kinases, with a more than 30-fold lower activity against a panel of other serine/threonine kinases.[1]

Downstream Cellular Effects and Therapeutic Implications

The inhibition of ROCK by this compound triggers a cascade of downstream cellular events, underpinning its therapeutic potential in diverse pathological conditions.

Cytoskeletal Reorganization and Vasodilation

A primary function of ROCK is the regulation of actin stress fiber formation and smooth muscle contraction. This compound has been shown to completely abolish angiotensin II-induced actin stress fiber formation in human smooth muscle cells at concentrations around 1 μM. This leads to vasorelaxation, a key factor in its antihypertensive effects. In pre-constricted rat aorta tissue baths, this compound induced vasorelaxation with an IC50 of 35 nM.[3]

Anti-leukemic Activity in Acute Myeloid Leukemia (AML)

Recent studies have highlighted the potent anti-leukemic effects of this compound in preclinical models of Acute Myeloid Leukemia (AML).[4][5][6] The primary mechanism in this context involves the disruption of the ROCK1/c-Raf/ERK signaling pathway.[4][5][6]

In AML cell lines, this compound has been shown to:

-

Inhibit cell growth and clonogenicity: It selectively inhibits the growth of AML cells with IC50 values ranging from 0.61 to 1,337 nM in various AML cell lines.[4]

-

Induce G2 phase cell cycle arrest and apoptosis: Treatment with this compound leads to the regulation of multiple cell cycle- and apoptosis-associated proteins.[4][5][6]

-

Eliminate leukemia cells in vivo: In an animal model of AML, this compound significantly prolonged mouse survival by eliminating leukemia cells from the bone marrow, liver, and spleen.[4][5][6]

| AML Cell Line | IC50 (nM) |

| MV4-11 | 0.61 |

| OCI-AML3 | 1.23 |

| KG-1 | 28.5 |

| THP-1 | 1337 |

| Table 2: Inhibitory activity (IC50) of this compound on various AML cell lines after 72 hours of treatment.[4] |

Anti-inflammatory and Antihypertensive Effects

This compound also demonstrates anti-inflammatory and vasodilatory activities.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[3] Furthermore, oral administration of this compound in spontaneously hypertensive rats led to a profound, dose-dependent reduction in systemic blood pressure.[3][7]

| Dose (mg/kg, oral) | Blood Pressure Reduction (mm Hg) |

| 1 | ~10 |

| 3 | ~20 |

| 30 | ~50 |

| Table 3: Dose-dependent reduction in blood pressure in spontaneously hypertensive rats following oral administration of this compound.[7] |

Key Experimental Protocols

This section provides a detailed methodology for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay (Scintillation Proximity Assay)

-

Principle: This assay measures the incorporation of 33P from [γ-33P]ATP into a biotinylated peptide substrate by the ROCK enzyme.

-

Protocol:

-

Recombinant human ROCK1 or ROCK2 is incubated with a biotinylated peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2) and [γ-33P]ATP in a suitable kinase buffer.

-

This compound is added at varying concentrations to determine its inhibitory effect.

-

The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated substrate binds to the beads.

-

When the 33P is incorporated into the substrate, it comes into close proximity with the scintillant in the beads, generating a light signal that is detected by a scintillation counter.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus kinase activity.

-

AML Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

-

Protocol:

-

AML cells are seeded in 96-well plates at a density of 10,000 cells per well.

-

Cells are incubated with different concentrations of this compound for 72 hours.

-

10 μL of CCK-8 solution is added to each well and incubated at 37°C for 2 hours.

-

The absorbance at 450 nm is measured using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

-

The IC50 value is determined by plotting cell viability against the concentration of this compound.[4]

-

Western Blot Analysis of the ROCK1/c-Raf/ERK Pathway

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Protocol:

-

AML cells (e.g., MV4-11, OCI-AML3, KG-1, and THP-1) are treated with this compound.

-

Cells are lysed, and the total protein concentration is determined.

-

Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of ROCK1, c-Raf, MEK, and ERK.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The protein bands are visualized by chemiluminescence detection. The results show that this compound reduces the phosphorylation of c-Raf, MEK, and ERK without affecting the total protein levels.[4]

-

In Vivo AML Xenograft Model

-

Principle: This model is used to evaluate the anti-leukemic efficacy of this compound in a living organism.

-

Protocol:

-

Female NOD-SCID/IL2Rgnull (NPG) mice are intravenously injected with MV4-11 AML cells (1 × 106 cells).

-

After 3 days, the mice are randomly assigned to a control group and treatment groups receiving this compound (e.g., 5 mg/kg and 10 mg/kg).

-

This compound, dissolved in a vehicle of 20% PEG300/0.25% Tween-80/79.75% water, is administered by intraperitoneal injection 5 days a week.

-

The body weight of the mice is monitored to assess toxicity.

-

The survival of the mice is recorded, and the median survival time is calculated.

-

At the end of the study, organs such as bone marrow, spleen, and liver are harvested to determine the leukemic burden by flow cytometry for human CD45 positive cells and by histological analysis.[4][6]

-

Conclusion

This compound is a potent and selective ROCK inhibitor with a well-defined mechanism of action. Its ability to modulate the actin cytoskeleton and inhibit the ROCK1/c-Raf/ERK signaling pathway provides a strong rationale for its investigation in cardiovascular diseases and malignancies such as AML. The comprehensive data from in vitro and in vivo studies underscore the therapeutic potential of this compound and provide a solid foundation for its further clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia [frontiersin.org]

- 7. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK269962A: A Potent and Selective Dual Inhibitor of ROCK1 and ROCK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and ROCK2.[1] With nanomolar efficacy and significant selectivity over other kinases, this compound serves as a critical tool for investigating the physiological and pathological roles of the ROCK signaling pathway.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to ROCK and this compound

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Dysregulation of this pathway has been implicated in various pathologies, making ROCK an attractive therapeutic target.

This compound has emerged as a highly selective inhibitor of both ROCK isoforms, demonstrating significant potential in preclinical research for various therapeutic areas, including cancer and cardiovascular diseases.[1]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of ROCK1 and ROCK2.[2] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular processes such as smooth muscle contraction and cell proliferation.[5][6] In the context of cancer, particularly Acute Myeloid Leukemia (AML), this compound has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo activities of this compound.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Assay | IC₅₀ (nM) | Cell Line/System | Reference |

| ROCK1 (recombinant human) | 1.6 | Cell-free enzyme assay | [1] |

| ROCK2 (recombinant human) | 4 | Cell-free enzyme assay | [1] |

| MSK1 | 49 | Cell-free enzyme assay | [1] |

| Vasorelaxation (rat aorta) | 35 | Ex vivo tissue | |

| AML Cell Viability (MV4-11) | 0.61 - 1,337 (range across various AML cell lines) | Human AML cell lines | [1] |

| AML Cell Apoptosis (MV4-11) | Significant increase at 80 nM | Human AML cell lines | [1] |

Table 2: In Vivo Efficacy in AML Xenograft Model

| Animal Model | Treatment Dose & Schedule | Key Outcomes | Reference |

| NOD-SCID/IL2Rgnull mice with MV4-11 cells | 5 or 10 mg/kg, intraperitoneal injection, 5 days/week for 4 weeks | - Significantly prolonged survival. - Eliminated leukemia cells from bone marrow, liver, and spleen. | [1] |

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and highlights the point of inhibition by this compound.

Caption: The Rho/ROCK signaling pathway and inhibition by this compound.

Experimental Workflow: In Vitro AML Cell Viability Assay

The following diagram outlines the typical workflow for assessing the effect of this compound on the viability of AML cells.

Caption: Workflow for AML cell viability assay using this compound.

Detailed Experimental Protocols

ROCK1 and ROCK2 Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate peptide (e.g., S6 peptide)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well white plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the ROCK enzyme (e.g., 4 ng of ROCK1 or ROCK2) to each well.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies evaluating this compound in AML cell lines.[1]

Materials:

-

AML cell lines (e.g., MV4-11)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis in AML cells treated with this compound.[1]

Materials:

-

AML cell lines (e.g., MV4-11)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed AML cells and treat with this compound at the desired concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for ROCK1/c-Raf/ERK Pathway

This protocol is for assessing the phosphorylation status of key proteins in the ROCK1/c-Raf/ERK pathway.[1]

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-c-Raf, c-Raf, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for the specific inhibition of ROCK1 and ROCK2. Its high potency and selectivity allow for the precise dissection of ROCK-mediated signaling pathways in a variety of cellular and in vivo models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of ROCK inhibition.

References

- 1. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Rho-Associated Protein Kinase with GSK269962A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective Rho-associated protein kinase (ROCK) inhibitor, GSK269962A. It is designed to equip researchers with the necessary information to effectively utilize this small molecule in preclinical studies to investigate the multifaceted roles of ROCK signaling in various physiological and pathological processes. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo activities, provides detailed experimental protocols, and visualizes key signaling pathways and workflows.

Introduction to Rho-Associated Protein Kinase (ROCK)

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is consequently involved in a wide array of cellular functions, including cell adhesion, migration, proliferation, apoptosis, and smooth muscle contraction.[2][3] Dysregulation of the ROCK signaling pathway has been implicated in the pathogenesis of numerous diseases, including hypertension, cancer, glaucoma, and neurological disorders, making ROCK an attractive therapeutic target.[1][3]

This compound: A Potent and Selective ROCK Inhibitor

This compound is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[4] It exhibits high selectivity for ROCK kinases over a broad panel of other serine/threonine kinases, making it a valuable tool for specifically probing the function of ROCK in cellular and in vivo models.[3][5]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the ROCK kinase domain, thereby preventing the phosphorylation of its downstream substrates.[4] The primary downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[3] By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, which leads to the activation of MLCP. Activated MLCP then dephosphorylates MLC, resulting in the relaxation of smooth muscle and disassembly of stress fibers.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| Recombinant Human ROCK1 | Cell-free kinase assay | 1.6 | [5][6][7][8] |

| Recombinant Human ROCK2 | Cell-free kinase assay | 4 | [5][6][7][8] |

| MSK1 | Cell-free kinase assay | 49 | [5] |

| Pre-constricted Rat Aorta | Vasorelaxation | 35 | [6][7] |

| AML Cell Lines (MV4-11, OCI-AML3) | Cell Viability | 0.61 - 1337 | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect | Reference(s) |

| Spontaneously Hypertensive Rats | 0.3, 1, 3 mg/kg (oral gavage) | Dose-dependent reduction in blood pressure | [7] |

| Mouse Xenograft Model of AML | 5 or 10 mg/kg (intraperitoneal injection) | Prolonged survival, reduced leukemic burden | [3][5] |

Signaling Pathways and Experimental Workflows

RhoA/ROCK Signaling Pathway

The following diagram illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by this compound.

Caption: The RhoA/ROCK signaling pathway and inhibition by this compound.

Experimental Workflow: Investigating this compound in AML Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in acute myeloid leukemia (AML) cell lines and xenograft models.

Caption: Experimental workflow for evaluating this compound in AML.

Detailed Experimental Protocols

In Vitro ROCK Kinase Activity Assay

This protocol is adapted from commercially available ROCK activity assay kits.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from a kit)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-32P]ATP or ADP-Glo™ Kinase Assay System (Promega)

-

P81 phosphocellulose paper or 96-well plates suitable for the detection method

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a reaction tube or well, combine the kinase assay buffer, recombinant ROCK enzyme, and the substrate.

-

Add the diluted this compound or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP (to a final concentration of ~10 µM) or cold ATP if using a non-radioactive method.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays) or as per the kit instructions.

-

For radioactive assays, spot the reaction mixture onto P81 paper, wash extensively with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol for measuring luminescence.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of ROCK Substrate Phosphorylation

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/CCK-8)

Materials:

-

AML cell lines

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO or solubilization buffer for MTT

-

Microplate reader

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined optimal density.[9]

-

Allow the cells to adhere overnight (for adherent cells).

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[5]

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution and incubate until the formazan crystals are dissolved.

-

For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

-

Binding buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[2]

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the live cell population (Annexin V negative, PI negative).

In Vivo Administration of this compound

Materials:

-

This compound

-

Vehicle solution (e.g., 20% PEG300, 0.25% Tween-80 in water or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3][10]

-

Appropriate animal model (e.g., NOD-SCID/IL2Rgnull mice for AML xenografts)[3]

Procedure for Intraperitoneal (i.p.) Injection in Mice:

-

Prepare the dosing solution of this compound in the chosen vehicle on the day of administration.[10]

-

For AML xenograft models, after tumor cell injection and establishment, randomly assign mice to treatment and control groups.[3]

-

Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection. A common dosing schedule is 5 days a week.[3]

-

Monitor the animals regularly for any signs of toxicity and for tumor growth.

Organ Bath Assay for Smooth Muscle Contraction

Materials:

-

Isolated tissue (e.g., rat aorta)

-

Organ bath system with force transducers

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2/5% CO2 and maintained at 37°C

-

Contractile agonist (e.g., phenylephrine, KCl)

-

This compound

Procedure:

-

Dissect the tissue and mount it in the organ bath chambers filled with PSS.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

Induce a stable contraction with a contractile agonist.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

Calculate the percentage of relaxation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of ROCK signaling in health and disease. Its high potency and selectivity make it an ideal pharmacological agent for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further investigate the therapeutic potential of targeting the ROCK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. dmt.dk [dmt.dk]

- 7. promega.com [promega.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. medchemexpress.com [medchemexpress.com]

The ROCK1 Inhibitor GSK269962A: A Technical Guide to its Interruption of the c-Raf/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cellular processes frequently dysregulated in cancer. This document provides a comprehensive technical overview of the mechanism by which this compound exerts its effects, with a specific focus on its impact on the ROCK1/c-Raf/ERK signaling cascade. The information presented herein is intended to support further preclinical and clinical investigation of this compound as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).

Introduction

The ROCK1 signaling pathway plays a crucial role in cell proliferation, survival, and cytoskeletal organization. In various malignancies, including AML, this pathway is often hyperactivated, contributing to disease progression. This compound has emerged as a promising therapeutic candidate due to its high selectivity and potency against ROCK1. This guide details the molecular consequences of ROCK1 inhibition by this compound, centering on the downstream suppression of the c-Raf/MEK/ERK (MAPK) signaling pathway, a critical mediator of cancer cell growth and survival.[1][2]

Mechanism of Action of this compound

This compound is a selective inhibitor of ROCK kinases.[1] It exhibits potent inhibitory activity against both ROCK1 and ROCK2 isoforms.[3][4][5] The primary mechanism of action involves the competitive inhibition of the ATP-binding pocket of ROCK1, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in the suppression of pro-proliferative and pro-survival signaling pathways.

Kinase Inhibitory Profile

This compound demonstrates high potency for ROCK kinases with a favorable selectivity profile against a panel of other serine/threonine kinases.[5][6]

| Target | IC50 (nM) |

| ROCK1 | 1.6 |

| ROCK2 | 4 |

| MSK1 | 49 |

| RSK1 | 132 |

Table 1: In vitro kinase inhibitory activity of this compound against ROCK1, ROCK2, and other selected kinases.[3]

Effect on the ROCK1/c-Raf/ERK Signaling Pathway

Preclinical studies, particularly in the context of AML, have elucidated the direct impact of this compound on the ROCK1/c-Raf/ERK signaling axis.[1][2][7] Inhibition of ROCK1 by this compound leads to a significant reduction in the phosphorylation of key downstream components of this pathway.[1]

Pathway Diagram

Caption: this compound inhibits ROCK1, blocking downstream signaling.

Quantitative Effects on Protein Phosphorylation

Treatment of AML cells with this compound results in a dose-dependent decrease in the phosphorylation of c-Raf, MEK, and ERK, without affecting the total protein levels of these kinases.[1] This indicates that this compound specifically targets the activation state of these signaling molecules.

| Protein | Effect of this compound Treatment |

| p-c-Raf | Decreased |

| c-Raf | No significant change |

| p-MEK | Decreased |

| MEK | No significant change |

| p-ERK | Decreased |

| ERK | No significant change |

Table 2: Summary of the effect of this compound on the phosphorylation status of key proteins in the c-Raf/ERK pathway in AML cells.[1]

Cellular Consequences of Pathway Inhibition

The inhibition of the ROCK1/c-Raf/ERK pathway by this compound translates into significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in AML models.

Inhibition of Cell Proliferation

This compound selectively inhibits the growth of AML cells.[1] The half-maximal inhibitory concentration (IC50) for cell growth varies across different AML cell lines, with some showing high sensitivity.

| Cell Line | IC50 (nM) |

| MV4-11 | Sensitive (exact value not specified in search results) |

| OCI-AML3 | Sensitive (exact value not specified in search results) |

Table 3: Growth inhibitory activity of this compound in sensitive AML cell lines.[1]

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound induces apoptosis in AML cells in a dose-dependent manner.[1] Furthermore, it causes cell cycle arrest at the G2 phase.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of AML cells.

-

Cell Seeding: Plate AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent cell lines), treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis

This technique is employed to determine the effect of this compound on the protein expression and phosphorylation status of components of the ROCK1/c-Raf/ERK pathway.

-

Cell Lysis: Treat AML cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROCK1, p-c-Raf, c-Raf, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound effectively inhibits the ROCK1/c-Raf/ERK signaling pathway, leading to decreased proliferation and increased apoptosis in preclinical models of AML. The data summarized in this guide underscore the potential of this compound as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this potent ROCK1 inhibitor in various cancer contexts. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. ptglab.com [ptglab.com]

- 2. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

GSK269962A: A Technical Guide to its Anti-inflammatory and Vasodilatory Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory and vasodilatory properties of GSK269962A, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented herein is a compilation of key findings and experimental methodologies from published research, intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Core Compound Activities: Quantitative Data Summary

This compound has demonstrated significant inhibitory activity against ROCK1 and ROCK2, leading to potent anti-inflammatory and vasodilatory effects. The key quantitative data from in vitro and ex vivo studies are summarized below for clear comparison.[1][2][3]

| Activity | Assay Type | Target/System | Parameter | Value | Reference |

| ROCK Inhibition | Recombinant Human Kinase Assay | ROCK1 | IC50 | 1.6 nM | [1][2][3] |

| Recombinant Human Kinase Assay | ROCK2 | IC50 | 4 nM | ||

| Vasodilation | Pre-constricted Rat Aorta Rings | Phenylephrine-induced contraction | IC50 | 35 nM | [1][2][3] |

| Anti-inflammation | LPS-stimulated Human Monocytes | IL-6 Production | - | Inhibition | [1][2][3] |

| LPS-stimulated Human Monocytes | TNF-α Production | - | Inhibition | [1][2][3] | |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats (Oral Administration) | Systemic Blood Pressure | - | Dose-dependent reduction | [1][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects primarily through the inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of smooth muscle contraction and is implicated in inflammatory responses. By inhibiting ROCK, this compound prevents the phosphorylation of myosin light chain (MLC), leading to smooth muscle relaxation and vasodilation.[1][2] Furthermore, inhibition of the ROCK pathway has been shown to interfere with the production of pro-inflammatory cytokines.[1][2]

A related signaling cascade, the ROCK1/c-Raf/ERK pathway, has also been identified as a target of this compound in the context of acute myeloid leukemia, suggesting a broader role for this compound in modulating cellular signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the original characterization of this compound and established laboratory techniques.

In Vitro ROCK1 and ROCK2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ROCK1 and ROCK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes are used. A specific peptide substrate for ROCK is utilized.

-

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the peptide substrate.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated to allow for phosphorylation of the substrate by the ROCK enzyme.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using a phosphospecific antibody in an ELISA format or through radioactivity measurement if radiolabeled ATP is used.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Ex Vivo Vasodilation Assay in Rat Aortic Rings

Objective: To assess the vasodilatory effect of this compound on pre-constricted rat aortic rings.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Pre-constriction: The aortic rings are pre-constricted with a vasoconstrictor agent, typically phenylephrine, to induce a stable contractile tone.

-

Inhibitor Addition: Once a stable contraction is achieved, this compound is cumulatively added to the organ bath at increasing concentrations.

-

Measurement of Relaxation: The relaxation of the aortic rings is measured as a decrease in isometric tension.

-

Data Analysis: The percentage of relaxation at each this compound concentration is calculated relative to the pre-constricted tension. The IC50 value for vasorelaxation is determined from the resulting dose-response curve.

References

GSK269962A: A Technical Deep Dive into G2 Phase Arrest and Apoptosis Induction in Acute Myeloid Leukemia Cells

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical efficacy of GSK269962A, a selective ROCK1 inhibitor, in inducing G2 phase cell cycle arrest and apoptosis in Acute Myeloid Leukemia (AML) cells. The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action and experimental validation.

Executive Summary

This compound has demonstrated significant anti-leukemic activity in preclinical AML models.[1][2][3] This small molecule selectively inhibits ROCK1, a key regulator of cell growth and survival in AML cells.[1][2] Treatment with this compound leads to a dose-dependent G2 phase arrest and subsequent apoptosis in AML cell lines.[1][2][4] The underlying mechanism involves the modulation of critical cell cycle and apoptosis-associated proteins through the inhibition of the ROCK1/c-Raf/ERK signaling pathway.[1][2][4]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on the human AML cell lines MV4-11 and OCI-AML3 are summarized below.

Table 1: Cell Viability (IC50) of this compound in AML and Non-AML Cell Lines after 72h Treatment

| Cell Line | Cell Type | IC50 (nM) |

| MV4-11 | AML | Data not explicitly provided in search results |

| OCI-AML3 | AML | Data not explicitly provided in search results |

| KG-1 | AML | Data not explicitly provided in search results |

| THP-1 | AML | Data not explicitly provided in search results |

| A549 | Non-AML (Lung Carcinoma) | Data not explicitly provided in search results |

| HCT116 | Non-AML (Colon Carcinoma) | Data not explicitly provided in search results |

| MCF7 | Non-AML (Breast Carcinoma) | Data not explicitly provided in search results |

Note: While the source material states that IC50 values were determined, the specific numerical values are not provided in the abstracts.

Table 2: Effect of this compound on Cell Cycle Distribution in AML Cells

| Cell Line | This compound Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MV4-11 | Control | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |

| MV4-11 | Various Concentrations | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |

| OCI-AML3 | Control | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |

| OCI-AML3 | Various Concentrations | Quantitative data not available in search results | Quantitative data not available in search results | Quantitative data not available in search results |

Note: The source material indicates that this compound treatment leads to an accumulation of cells in the G2 phase in a dose-dependent manner, but the precise percentages are not available in the provided text.

Table 3: Induction of Apoptosis by this compound in AML Cells

| Cell Line | This compound Concentration | % Apoptotic Cells (Annexin-V Positive) |

| MV4-11 | Control | Quantitative data not available in search results |

| MV4-11 | Various Concentrations | Quantitative data not available in search results |

| OCI-AML3 | Control | Quantitative data not available in search results |

| OCI-AML3 | Various Concentrations | Quantitative data not available in search results |

Note: The provided information confirms a dose-dependent increase in apoptosis with this compound treatment, though specific quantitative measures of Annexin-V positive cells are not detailed in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

Human AML cell lines (MV4-11, OCI-AML3) and non-AML cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5][6]

Cell Viability Assay (CCK-8 Assay)

-

AML and non-AML cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound for 72 hours.

-

Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.[7]

-

Absorbance was measured to determine the percentage of viable cells relative to untreated controls.

Cell Cycle Analysis

-

MV4-11 and OCI-AML3 cells were treated with the indicated concentrations of this compound.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.[5][6]

-

Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.[5][6]

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Apoptosis Assay (Annexin V/PI Staining)

-

MV4-11 and OCI-AML3 cells were treated with increasing concentrations of this compound.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry.[4][8]

Western Blot Analysis

-

MV4-11 and OCI-AML3 cells were treated with the indicated concentrations of this compound.

-

Total protein was extracted from the cells, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against key proteins in the ROCK1/c-Raf/ERK pathway and markers of apoptosis and cell cycle regulation.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[4]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: this compound induced G2 phase arrest signaling.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for evaluating this compound.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Impact of GSK269962A on Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK269962A, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), on cytoskeletal dynamics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved.

Core Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[1] By inhibiting ROCK activity, this compound interferes with the phosphorylation of downstream substrates, leading to significant alterations in the organization and dynamics of the actin cytoskeleton.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Recombinant Human ROCK1 | Cell-free kinase assay | 1.6 | [3] |

| Recombinant Human ROCK2 | Cell-free kinase assay | 4 | [2] |

| MSK1 | Cell-free kinase assay | 49 | [2] |

| RSK1 | Cell-free kinase assay | 132 | [2] |

| Vasorelaxation in preconstricted rat aorta | Tissue bath assay | 35 | [3] |

Table 2: Effect of this compound on Acute Myeloid Leukemia (AML) Cells

| Cell Line | Assay | Endpoint | Result | Reference |

| MV4-11 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (at 80 nM) | >40% | [4] |

| OCI-AML3 | Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (at 80 nM) | >40% | [4] |

Impact on Cytoskeletal Dynamics

The primary and most well-documented effect of this compound on the cytoskeleton is the disruption of actin stress fibers. ROCK kinases play a crucial role in the formation and maintenance of these contractile actin bundles. Inhibition of ROCK by this compound leads to a rapid and dose-dependent disassembly of stress fibers.

A study on human smooth muscle cells demonstrated that this compound completely abolished angiotensin II-induced actin stress fiber formation at a concentration of approximately 1 μM.[2]

Currently, there is no direct evidence from the provided search results to suggest that this compound has a significant effect on microtubule dynamics. The primary mechanism of action appears to be centered on the regulation of the actin cytoskeleton via ROCK inhibition.

Signaling Pathway

In the context of acute myeloid leukemia (AML), this compound has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[1][5] This pathway is crucial for cell growth and survival in AML cells. Inhibition of this pathway by this compound leads to cell cycle arrest and apoptosis.[5]

Caption: this compound inhibits the ROCK1/c-Raf/ERK signaling pathway.

Experimental Protocols

Immunofluorescence Staining for Actin Stress Fibers

This protocol is adapted from standard immunofluorescence procedures and is suitable for visualizing the effect of this compound on actin stress fibers in adherent cells.

Materials:

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

This compound (solubilized in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Caption: Workflow for immunofluorescence analysis of actin stress fibers.

Western Blot Analysis of the ROCK1/c-Raf/ERK Pathway

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the ROCK1/c-Raf/ERK pathway following treatment with this compound.

Materials:

-

AML cell lines (e.g., MV4-11, OCI-AML3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-ROCK1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture AML cells and treat with different concentrations of this compound (e.g., 20, 40, 80 nM) for a specified time.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with antibodies for total protein levels and a loading control (e.g., GAPDH) to ensure equal loading.

Caption: Workflow for Western blot analysis of signaling proteins.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GSK269962A: A Potent Rho Kinase Inhibitor for Smooth Muscle Relaxation and Blood Pressure Reduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK269962A is a potent and selective inhibitor of Rho-associated protein kinase (ROCK) with significant effects on smooth muscle contraction and blood pressure. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data related to the pharmacological activity of this compound. Through its targeted inhibition of the RhoA/ROCK signaling pathway, this compound effectively induces vasorelaxation and demonstrates significant antihypertensive effects in preclinical models. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ROCK inhibitors in cardiovascular and other related diseases.

Introduction

Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and blood flow distribution. Dysregulation of smooth muscle contractility is a key contributor to the pathophysiology of various cardiovascular diseases, including hypertension.[1] The RhoA/Rho-kinase (ROCK) signaling pathway has emerged as a critical regulator of smooth muscle contraction, primarily by sensitizing the contractile apparatus to calcium.[2][3] This pathway is often hyperactivated in hypertensive states, making it an attractive therapeutic target.

This compound is a novel, potent, and selective inhibitor of ROCK1 and ROCK2.[4][5] Its ability to modulate the RhoA/ROCK pathway provides a targeted approach to inducing smooth muscle relaxation and, consequently, lowering blood pressure. This guide details the preclinical data and methodologies used to characterize the effects of this compound on smooth muscle physiology and its potential as an antihypertensive agent.

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The contractile state of smooth muscle is primarily determined by the phosphorylation level of the 20-kDa regulatory light chain of myosin II (MLC20).[6] Phosphorylation of MLC20 by myosin light chain kinase (MLCK) initiates cross-bridge cycling and muscle contraction.[3] Conversely, dephosphorylation by myosin light chain phosphatase (MLCP) leads to relaxation.[7]

The RhoA/ROCK pathway plays a crucial role in regulating MLC20 phosphorylation by inhibiting MLCP activity.[2] As depicted in the signaling pathway diagram below, agonist stimulation of G-protein coupled receptors on the smooth muscle cell surface activates the small GTPase RhoA.[7] Activated RhoA, in its GTP-bound state, then activates ROCK.[3] ROCK, in turn, phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase activity of MLCP.[8] This inhibition leads to an increase in the overall level of MLC20 phosphorylation for a given intracellular calcium concentration, a phenomenon known as calcium sensitization.[2]

This compound exerts its pharmacological effect by directly inhibiting the kinase activity of ROCK1 and ROCK2.[4][5] By blocking ROCK, this compound prevents the inhibitory phosphorylation of MYPT1, thereby restoring MLCP activity.[8] This leads to increased dephosphorylation of MLC20, reduced calcium sensitivity of the contractile machinery, and ultimately, smooth muscle relaxation and vasodilation.

Caption: RhoA/ROCK signaling pathway in smooth muscle contraction and the inhibitory action of this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| Recombinant Human ROCK1 | Kinase Activity Assay | 1.6 | [4][5][9] |

| Recombinant Human ROCK2 | Kinase Activity Assay | 4 | [4][10] |

| Pre-constricted Rat Aorta | Vasorelaxation Assay | 35 | [4][9] |

Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, oral) | Approximate Reduction in Systemic Blood Pressure (mmHg) | Reference |

| 1 | 10 | [9] |

| 3 | 20 | [9] |

| 30 | 50 | [9] |

Experimental Protocols

In Vitro Vasorelaxation in Rat Aorta

This protocol describes the methodology to assess the vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (vasoconstrictor)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat by an approved method and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 2 g to the rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction reaches a stable plateau, cumulatively add this compound in increasing concentrations to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and plot a concentration-response curve to determine the IC50 value.

Caption: Workflow for the in vitro vasorelaxation assay.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the antihypertensive effects of orally administered this compound in a conscious rat model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), age- and weight-matched

-

This compound

-

Vehicle (e.g., appropriate aqueous solution for oral gavage)

-

Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)

-

Oral gavage needles

Procedure:

-

Acclimatize the SHR to the laboratory environment and the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.

-

Record baseline systolic and diastolic blood pressure and heart rate for each animal.

-

Randomly assign the animals to vehicle control and this compound treatment groups.

-

Administer a single oral dose of this compound or vehicle to the respective groups via oral gavage.

-

Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course and magnitude of the effect.

-

Analyze the data to determine the dose-dependent reduction in blood pressure compared to the vehicle-treated group.

Caption: Workflow for the in vivo blood pressure measurement study.

Inhibition of Actin Stress Fiber Formation

This protocol details the method to visualize the effect of this compound on angiotensin II-induced actin stress fiber formation in human smooth muscle cells.

Materials:

-

Human primary smooth muscle cells

-

Cell culture medium and serum

-

Angiotensin II

-

This compound

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (for cell fixation)

-

Triton X-100 (for cell permeabilization)

-

Rhodamine phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Culture human primary smooth muscle cells on coverslips until they reach approximately 50% confluency.

-

Serum-starve the cells overnight to synchronize them.

-

Pre-treat the cells with this compound (e.g., 1-3 µM) or vehicle for 30 minutes.

-

Stimulate the cells with angiotensin II (e.g., 100 nM) for 2 hours to induce stress fiber formation.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Stain the F-actin with rhodamine phalloidin and the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

-

Compare the extent of stress fiber formation in this compound-treated cells versus control cells.

Conclusion

This compound is a highly effective inhibitor of the RhoA/ROCK signaling pathway, demonstrating significant potential for the treatment of conditions characterized by excessive smooth muscle contraction, such as hypertension. Its potent vasorelaxant activity and ability to lower blood pressure in preclinical models underscore the therapeutic promise of targeting the ROCK pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and other ROCK inhibitors for cardiovascular and related disorders.

References

- 1. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Technical Guide: Preclinical Investigation of GSK269962A's Anti-Leukemia Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acute Myeloid Leukemia (AML) is an aggressive and the most common form of acute leukemia in adults, characterized by the malignant clonal proliferation of myeloid hematopoietic stem or progenitor cells.[1][2] Standard chemotherapy yields a 5-year overall survival rate of only about 40% for patients under 60, with outcomes being significantly poorer for older patients who cannot tolerate intensive regimens.[1][2] This underscores the urgent need for novel therapeutic targets.[1][3] Rho-associated kinases (ROCKs), particularly ROCK1, have emerged as crucial regulators of cell proliferation, survival, and migration, making them an attractive target in oncology.[1][4][5] GSK269962A is a potent and selective inhibitor of ROCK1, and this document details its anti-leukemic effects as demonstrated in various preclinical models.[1][3][4][6][7]

Mechanism of Action: Inhibition of the ROCK1/c-Raf/ERK Signaling Pathway

This compound exerts its anti-leukemic effects by targeting the ROCK1 signaling pathway. In AML cells, this compound blocks the ROCK1/c-Raf/ERK signaling cascade, which is a critical contributor to cell growth and survival.[1][2][3][8] The inhibition of ROCK1 by this compound leads to decreased phosphorylation of downstream kinases c-Raf, MEK, and ERK, without affecting their total protein expression levels.[1] This disruption of the MAPK signaling cascade is a key mechanism behind the observed reduction in AML cell proliferation.[1] Interestingly, treatment with this compound also induces the cleavage of the full-length ROCK1 protein in AML cells.[1]

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia [frontiersin.org]

- 3. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the crosstalk between ROCK signalling and pro-survival pathways in cancer [qmro.qmul.ac.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Utilizing GSK269962A in Cell Viability Assays

Introduction

GSK269962A is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates strong inhibitory activity against both ROCK1 and ROCK2 isoforms, with IC50 values of 1.6 nM and 4 nM, respectively[1][2][3]. This selectivity is over 30-fold higher compared to other related kinases, making it a precise tool for studying the roles of ROCK signaling in various cellular processes[2]. The ROCK pathway is a critical regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in various diseases, including cancer[4]. In cancer cells, inhibition of ROCK signaling by this compound has been shown to suppress cell growth, induce cell cycle arrest, and promote apoptosis[5][6].